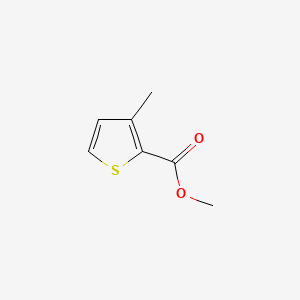

Methyl 3-methylthiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWROFVPMUPMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342325 | |

| Record name | methyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81452-54-2 | |

| Record name | methyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of Methyl 3-methylthiophene-2-carboxylate

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in the fields of medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for benzene rings make them privileged scaffolds in drug design. Methyl 3-methylthiophene-2-carboxylate, in particular, serves as a crucial building block for a range of pharmaceuticals, including the local anesthetic Articaine, and various agrochemicals.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering a blend of mechanistic understanding and practical, field-tested protocols for researchers, scientists, and professionals in drug development.

Core Synthesis Pathways

The synthesis of methyl 3-methylthiophene-2-carboxylate can be approached through several established methods of thiophene ring formation. This guide will focus on three prominent strategies: the Gewald Aminothiophene Synthesis, the Fiesselmann Thiophene Synthesis, and the Paal-Knorr Thiophene Synthesis. Each pathway offers distinct advantages and is suited to different starting materials and strategic considerations.

Pathway 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful and versatile method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[3][4] While the direct product is a 2-aminothiophene, this intermediate can be further modified to yield the target compound.

Scientific Rationale & Mechanism

The reaction proceeds through a multi-step sequence initiated by a Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated nitrile.[3][4] This is followed by the addition of sulfur and subsequent cyclization. The choice of base is critical, as it facilitates both the initial condensation and the final ring-closure.

Experimental Protocol: Synthesis of a 2-Aminothiophene Precursor via Gewald Reaction

This protocol outlines the synthesis of a polysubstituted 2-aminothiophene which can serve as a precursor.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine a suitable ketone (e.g., acetone), an active methylene nitrile (e.g., methyl cyanoacetate), and a solvent such as ethanol.

-

Base Addition: To this mixture, slowly add a catalytic amount of a base like morpholine or triethylamine.

-

Sulfur Addition: After a brief period of stirring, introduce elemental sulfur into the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 2-aminothiophene.

Diagram of the Gewald Reaction Mechanism

Sources

"Methyl 3-methylthiophene-2-carboxylate" properties and characterization

An In-depth Technical Guide to Methyl 3-methylthiophene-2-carboxylate: Synthesis, Characterization, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 3-methylthiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and the synthesis of fine chemicals.[1] Its substituted thiophene core serves as a crucial scaffold for developing novel molecular architectures with diverse biological and physical properties. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, outlining a robust synthetic protocol, presenting a comprehensive analytical characterization framework, and discussing its key applications. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Molecular Profile and Physicochemical Properties

Methyl 3-methylthiophene-2-carboxylate is a derivative of thiophene, an aromatic five-membered heterocycle containing a sulfur atom. The presence of both a methyl group at the C3 position and a methyl ester at the C2 position imparts specific reactivity and steric properties that make it a valuable synthetic intermediate.[1] It typically appears as a colorless to slightly yellow clear liquid and is soluble in common organic solvents.[1][2]

Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-methylthiophene-2-carboxylate | [3] |

| Synonyms | 3-Methylthiophene-2-carboxylic acid methyl ester | [1][3] |

| CAS Number | 81452-54-2 | [1][3] |

| Molecular Formula | C₇H₈O₂S | [1][3] |

| Molecular Weight | 156.20 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow clear liquid | [1][2] |

| Boiling Point | 217 °C | [1] |

| Density | 1.19 g/cm³ | [1] |

| Refractive Index | n20/D 1.54 | [1] |

Molecular Structure Diagram

The structure consists of a thiophene ring with substituents at the 2- and 3-positions.

Synthesis Pathway: A Two-Step Approach

While several synthetic routes exist, a reliable and scalable pathway involves the synthesis of the precursor, 3-methyl-2-thiophenecarboxylic acid, followed by Fischer esterification. This approach offers high yields and utilizes commercially available starting materials.

Step 1: Synthesis of 3-Methyl-2-thiophenecarboxylic acid via Grignard Reaction

The core of this synthesis is the specific formation of a Grignard reagent from a halogenated 3-methylthiophene, which is then carboxylated using carbon dioxide (dry ice). A common precursor is 2-chloro-3-methylthiophene, which can be synthesized by the chlorination of 3-methylthiophene with an agent like sulfuryl chloride.[4]

Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-chloro-3-methylthiophene (1.0 eq) in anhydrous THF dropwise to the magnesium suspension, maintaining a gentle reflux.[4]

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours until the magnesium is consumed, indicating the formation of the Grignard reagent (3-methyl-2-thienylmagnesium chloride).

-

Carboxylation: Cool the reaction mixture in an acetone/dry ice bath. Carefully add crushed dry ice (solid CO₂) in portions, ensuring the temperature does not rise significantly.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Acidification & Extraction: Quench the reaction by slowly adding aqueous HCl (e.g., 1M) until the solution is acidic.[4] Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-methyl-2-thiophenecarboxylic acid, which can be purified by recrystallization.[4]

Step 2: Fischer Esterification

This classic acid-catalyzed esterification converts the carboxylic acid to the desired methyl ester.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methyl-2-thiophenecarboxylic acid (1.0 eq) in an excess of methanol (which acts as both solvent and reactant).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), typically 2-3 drops.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess methanol via rotary evaporation.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Methyl 3-methylthiophene-2-carboxylate. Purity can be assessed by GC-MS and NMR.

Synthesis Workflow Diagram

Analytical Characterization: A Self-Validating Framework

Confirming the identity and purity of the synthesized Methyl 3-methylthiophene-2-carboxylate requires a multi-technique analytical approach. Each method provides orthogonal data that, when combined, constitutes a self-validating system confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure. The predicted spectra are based on the unique electronic environments of the protons and carbons.

¹H NMR (Proton NMR): The spectrum should exhibit four distinct signals.

-

Thiophene Protons (H4, H5): These two aromatic protons will appear as doublets due to coupling with each other. The proton at the C5 position (H5) is expected to be further downfield than the C4 proton (H4) due to its proximity to the electron-withdrawing sulfur atom.

-

Ester Methyl Protons (-OCH₃): This will be a sharp singlet, typically appearing around 3.8 ppm.

-

Ring Methyl Protons (-CH₃): This will also be a singlet, slightly more upfield, around 2.5 ppm.

| Predicted ¹H NMR Data (in CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | Doublet (d) | 1H | Thiophene H5 |

| ~6.8-7.0 | Doublet (d) | 1H | Thiophene H4 |

| ~3.8 | Singlet (s) | 3H | -OCH₃ |

| ~2.5 | Singlet (s) | 3H | Ring -CH₃ |

¹³C NMR (Carbon NMR): The spectrum should show all 7 unique carbon atoms.

-

The carbonyl carbon of the ester will be the most downfield signal.

-

The four carbons of the thiophene ring will appear in the aromatic region (120-150 ppm).

-

The two methyl carbons will be the most upfield signals.

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (Ester) |

| ~140 | C3 (Thiophene) |

| ~135 | C5 (Thiophene) |

| ~130 | C2 (Thiophene) |

| ~125 | C4 (Thiophene) |

| ~52 | -OCH₃ |

| ~16 | Ring -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Key IR Absorptions | |

| Frequency Range (cm⁻¹) | Vibration Assignment |

| ~1720-1740 | C=O stretch (strong, sharp peak for the ester) |

| ~2950-3000 | C-H stretch (sp³ carbons of methyl groups) |

| ~3100 | C-H stretch (sp² carbons of the thiophene ring) |

| ~1200-1300 | C-O stretch (ester) |

| ~700-800 | C-S stretch (thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak should be observed at m/z = 156, corresponding to the molecular weight of the compound.[3]

-

Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-•OCH₃) to give a peak at m/z = 125, or the loss of the entire carbomethoxy group (-•COOCH₃) to give a peak at m/z = 97.

Characterization Workflow Diagram

Sources

An In-depth Technical Guide to Methyl 3-methylthiophene-2-carboxylate (CAS: 81452-54-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-methylthiophene-2-carboxylate, a versatile heterocyclic building block. We will delve into its chemical identity, synthesis, analytical characterization, reactivity, applications, and safety protocols, offering field-proven insights to support your research and development endeavors.

Core Compound Identity and Physicochemical Profile

Methyl 3-methylthiophene-2-carboxylate is a substituted thiophene derivative that serves as a valuable intermediate in various fields of chemical synthesis.[1] Its structure, featuring a thiophene ring with both a methyl and a methyl ester substituent, provides a unique combination of reactivity and stability, making it a sought-after precursor in the synthesis of fine chemicals, pharmaceuticals, and materials.[1]

Chemical Identifiers

A clear identification is paramount for regulatory compliance and accurate experimental design.

| Identifier | Value |

| IUPAC Name | methyl 3-methylthiophene-2-carboxylate[2][3][4][5][6] |

| CAS Number | 81452-54-2[1][3][4][5][7][8] |

| Molecular Formula | C₇H₈O₂S[1][2][3][4][5][8] |

| Molecular Weight | 156.20 g/mol [5] |

| Synonyms | 3-Methylthiophene-2-carboxylic acid methyl ester[1][5][7] |

| InChI Key | BRWROFVPMUPMJQ-UHFFFAOYSA-N[3][4][5] |

| SMILES | COC(=O)C1=C(C)C=CS1[3][4][5] |

digraph "Methyl_3-methylthiophene-2-carboxylate_Structure" { graph [layout=neato, overlap=false, splines=true, size="4,3!"]; node [shape=plaintext];// Atom coordinates C1 [pos="0,0!", label="S"]; C2 [pos="-1.2,-0.7!", label="C"]; C3 [pos="-0.7,-2.0!", label="C"]; C4 [pos="0.7,-2.0!", label="C"]; C5 [pos="1.2,-0.7!", label="C"];

// Substituent atoms C6 [pos="-2.5,-0.2!", label="C"]; O1 [pos="-3.2,0.6!", label="O"]; O2 [pos="-2.8,-1.2!", label="O"]; C7 [pos="-4.1,-1.5!", label="C"]; C8 [pos="2.5,-0.2!", label="C"];

// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5, style=double]; C4 -- C5 [len=1.5]; C5 -- C1 [len=1.5]; C2 -- C6 [len=1.5]; C6 -- O1 [len=1.5, style=double]; C6 -- O2 [len=1.5]; O2 -- C7 [len=1.5]; C5 -- C8 [len=1.5];

// Dummy nodes for H atoms H1[pos="-1.2,-2.8!", label="H"]; H2[pos="1.2,-2.8!", label="H"]; H3[pos="2.9,0.6!", label="H"]; H4[pos="3.0,-0.9!", label="H"]; H5[pos="2.1,-0.5!", label="H"]; H6[pos="-4.5,-0.7!", label="H"]; H7 [pos="-4.6,-2.2!", label="H"]; H8 [pos="-3.8,-2.0!", label="H"];

// Bonds to H atoms C3 -- H1[style=invis]; C4 -- H2[style=invis]; C8 -- H3[style=invis]; C8 -- H4[style=invis]; C8 -- H5[style=invis]; C7 -- H6[style=invis]; C7 -- H7 [style=invis]; C7 -- H8 [style=invis]; }

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various reaction conditions.

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 217 °C | [1][5] |

| Density | 1.19 g/mL | [1] |

| Refractive Index (n20D) | 1.54 | [1] |

| Purity | ≥97% (GC) | [1][9] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis and Purification

A reliable and scalable synthesis is the foundation of any chemical research program. The most common and straightforward method for preparing Methyl 3-methylthiophene-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid.

Synthetic Pathway: Fischer Esterification

This acid-catalyzed esterification provides a high-yield route to the target compound from commercially available starting materials. The causality behind this choice is the reaction's efficiency and the relatively simple purification of the liquid product from the excess alcohol and acid catalyst.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures and is designed for reproducibility.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylthiophene-2-carboxylic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.5 mL per 15 g of acid) to the solution while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil, Methyl 3-methylthiophene-2-carboxylate, can be further purified by vacuum distillation if necessary to achieve higher purity. A yield of approximately 97% can be expected.[7]

Spectroscopic and Analytical Data

Structural confirmation is a non-negotiable step in synthesis. The following data provides the spectral fingerprint for Methyl 3-methylthiophene-2-carboxylate.

Spectroscopic Profile

| Technique | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.38 (d, J=5.0 Hz, 1H), 6.91 (d, J=5.0 Hz, 1H), 3.85 (s, 3H), 2.55 (s, 3H)[7] |

| Mass Spec. (ESI-MS) | m/z 157 ([M+H]⁺)[7] |

| Mass Spec. (GC-MS) | Top peaks at m/z 125 and 156[2] |

| Infrared (FTIR) | Available from sources such as SpectraBase[2] |

| ¹³C NMR | Available from sources such as SpectraBase[2] |

Data Interpretation

-

¹H NMR: The two doublets at 7.38 and 6.91 ppm are characteristic of the two coupled protons on the thiophene ring. The singlet at 3.85 ppm corresponds to the three protons of the methyl ester, and the singlet at 2.55 ppm represents the three protons of the methyl group attached to the thiophene ring.[7]

-

Mass Spectrometry: The ESI-MS shows the protonated molecule at m/z 157, confirming the molecular weight of 156.20 g/mol .[7] The GC-MS fragmentation pattern with a top peak at m/z 125 likely corresponds to the loss of the methoxy group (-OCH₃).[2]

Reactivity and Applications in Synthesis

The utility of Methyl 3-methylthiophene-2-carboxylate stems from its favorable reactivity profile, which allows for efficient synthetic transformations.[1] The thiophene ring can undergo electrophilic substitution, while the ester group provides a handle for various nucleophilic reactions or reductions.

Key Applications

This compound is a cornerstone intermediate in several industrial and research areas:

-

Pharmaceutical Development: It is a crucial starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its scaffold is found in molecules targeting a range of diseases. For example, thiophene derivatives are key in the development of thieno[3,2-c]pyridines and other heterocyclic systems with potential biological activity.[10][11][12]

-

Agrochemicals: The compound is used in the formulation of modern pesticides and herbicides, contributing to crop protection and yield improvement.[1]

-

Material Science: It serves as a monomer or precursor in the development of advanced materials, including polymers and coatings with specific electronic or physical properties.[1]

-

Flavor and Fragrance Industry: Its aromatic properties make it a useful ingredient in the creation of unique flavor and fragrance profiles.[1]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (compliant with EN 166), and a lab coat.[13]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[13] Practice good industrial hygiene.[13][15]

-

Storage: Store at room temperature in a dry, well-ventilated area.[1][16] Keep containers tightly sealed when not in use.[15]

References

-

Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757. PubChem. [Link]

-

Methyl 3-Methylthiophene-2-Carboxylate | 81452-54-2. AA Blocks. [Link]

-

METHYL 3-METHYLTHIOPHENE-2-CARBOXYLATE [P75707]. ChemUniverse. [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584. PubChem. [Link]

-

SAFETY DATA SHEET - Methyl 3-amino-4-methylthiophene-2-carboxylate. Fisher Scientific. [Link]

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides. ResearchGate. [Link]

-

Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. [Link]

-

methyl 3-methylthiophene-2-carboxylate. Stenutz. [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Ganesh Remedies. [Link]

- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.

-

The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

CAS NO. 81452-54-2 | Methyl 3-methyl-thiophene-2-carboxylate. Arctom. [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl. [Link]

-

Methyl 3-thiophenecarboxylate | C6H6O2S | CID 574151. PubChem. [Link]

-

Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]

-

Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Wiley Online Library. [Link]

-

Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-methylthiophene-2-carboxylate, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 3-methylthiophene-2-carboxylate, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Methyl 3-Methylthiophene-2-carboxylate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 81452-54-2 | Methyl 3-methylthiophene-2-carboxylate - AiFChem [aifchem.com]

- 7. METHYL 3-METHYLTHIOPHENE-2-CARBOXYLATE | 81452-54-2 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]

- 13. fishersci.nl [fishersci.nl]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. aablocks.com [aablocks.com]

"Methyl 3-methylthiophene-2-carboxylate" reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 3-methylthiophene-2-carboxylate

Abstract

Methyl 3-methylthiophene-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from a nuanced reactivity profile governed by the interplay of the electron-rich thiophene ring, an activating methyl substituent, and an electron-withdrawing methyl ester group. This guide provides a comprehensive analysis of the molecule's reactivity, exploring electrophilic substitutions on the thiophene ring, nucleophilic acyl substitutions at the ester functionality, and its overall stability under various conditions. We will delve into the mechanistic principles that dictate its reaction pathways, offer practical insights for its synthetic manipulation, and provide established protocols for its use. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important synthetic intermediate.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their aromatic character and diverse biological activities.[2] Methyl 3-methylthiophene-2-carboxylate, with its specific substitution pattern, presents a unique combination of electronic and steric properties. The thiophene core is an aromatic system, but its reactivity is significantly modulated by the substituents at the C2 and C3 positions.[3] The methyl group at C3 is an electron-donating group (EDG), which activates the ring towards electrophilic attack. Conversely, the methyl ester at C2 is an electron-withdrawing group (EWG), which deactivates the ring. This push-pull electronic arrangement is key to understanding its regioselective reactions and overall stability. This compound is a valuable precursor for more complex molecules, finding application in the synthesis of pharmaceuticals, fragrances, and agricultural chemicals.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl 3-methylthiophene-2-carboxylate is provided below for quick reference.

| Property | Value | Reference |

| IUPAC Name | methyl 3-methylthiophene-2-carboxylate | [4] |

| Synonyms | 3-Methylthiophene-2-carboxylic acid methyl ester | [1][4] |

| CAS Number | 81452-54-2 | [1][4] |

| Molecular Formula | C₇H₈O₂S | [1][4] |

| Molecular Weight | 156.20 g/mol | [1][4] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Boiling Point | 217 °C | [1] |

| Density | 1.19 g/mL | [1] |

| Refractive Index | n20/D 1.54 | [1] |

Reactivity Profile

The reactivity of Methyl 3-methylthiophene-2-carboxylate can be understood by considering three primary domains: the aromatic thiophene ring, the ester functional group, and the methyl substituent.

Caption: Pathway for electrophilic substitution at the C5 position.

A noteworthy alternative for functionalization is directed lithiation. While lithiation of 3-methylthiophene itself can lead to a mixture of 2- and 5-substituted products, using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can achieve high selectivity for the 5-position. [5]

Reactivity at the Ester Group: Nucleophilic Acyl Substitution

The ester functional group is susceptible to nucleophilic acyl substitution, a two-step addition-elimination mechanism. [6][7]The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles.

Caption: General mechanism for nucleophilic acyl substitution at the ester.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding 3-methylthiophene-2-carboxylic acid under either acidic or basic (saponification) conditions. [8][9]Basic hydrolysis is generally irreversible due to the formation of the resonance-stabilized carboxylate salt.

-

Amidation: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide. This often requires heat or catalysis.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-methylthiophen-2-yl)methanol.

-

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

Stability Profile

The stability of Methyl 3-methylthiophene-2-carboxylate is a critical consideration for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Thiophene-based compounds generally exhibit good thermal stability. [10]While specific data for this molecule is not widely reported, analogous polymeric materials show decomposition temperatures well above 300°C. [10]For laboratory-scale reactions, it is considered stable under typical heating conditions (e.g., reflux in common organic solvents).

Chemical Stability

-

pH Sensitivity: The compound is sensitive to strong acidic and basic conditions due to the potential for ester hydrolysis. [8][11]It should be stored under neutral conditions. Prolonged exposure to moisture, especially in the presence of acid or base catalysts, will lead to degradation to 3-methylthiophene-2-carboxylic acid.

-

Oxidative Stability: The sulfur atom in the thiophene ring is susceptible to oxidation, though it is more resistant than a typical sulfide due to the aromatic delocalization of its lone pair electrons. [2]Strong oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a catalyst, can oxidize the sulfur to form a thiophene S-oxide and subsequently a thiophene S-sulfone (1,1-dioxide). [12][13][14]These S-oxides are often highly reactive electrophilic intermediates. [15]* Storage and Handling: It is recommended to store Methyl 3-methylthiophene-2-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated place. [16][17]It should be kept away from strong oxidizing agents, strong acids, and strong bases. Standard personal protective equipment, including safety glasses and gloves, should be used during handling. [17][18]

Illustrative Experimental Protocols

The following protocols are provided as examples of common transformations involving Methyl 3-methylthiophene-2-carboxylate.

Protocol 1: Basic Hydrolysis to 3-Methylthiophene-2-carboxylic acid

This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a common precursor for further derivatization. [9] Materials:

-

Methyl 3-methylthiophene-2-carboxylate

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH) solution (e.g., 2M aqueous)

-

Hydrochloric Acid (HCl) solution (e.g., 2M aqueous)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

-

Dissolution: Dissolve Methyl 3-methylthiophene-2-carboxylate (1.0 eq) in methanol in a round-bottom flask.

-

Saponification: Add an aqueous solution of sodium hydroxide (approx. 2.0-3.0 eq) to the flask.

-

Heating: Attach a condenser and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify with 2M HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 3-methylthiophene-2-carboxylic acid.

-

Purification: The product can be further purified by recrystallization if necessary.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the C5 Position

This protocol is a general representation of a modern cross-coupling technique to functionalize the C5 position, based on established methods for thiophene derivatives. [19] Materials:

-

Methyl 3-methylthiophene-2-carboxylate

-

Aryl bromide or iodide (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) or pivalic acid (PivOH) as an additive

-

Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) as base (2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., DMA, NMP, or Toluene)

-

Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 3-methylthiophene-2-carboxylate (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst, the ligand/additive, and the base.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Heating: Seal the flask and heat the reaction mixture with vigorous stirring at a predetermined temperature (typically 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the layers. Extract the aqueous layer with the organic solvent.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-3-methylthiophene-2-carboxylate.

Conclusion

Methyl 3-methylthiophene-2-carboxylate is a synthetically valuable intermediate whose reactivity is dominated by two key features: the highly nucleophilic C5 position of the thiophene ring and the electrophilic carbonyl of the ester group. The predictable regioselectivity of electrophilic substitution makes it an excellent scaffold for building C5-functionalized thiophenes. Simultaneously, the ester provides a handle for a variety of nucleophilic acyl substitution reactions, enabling the synthesis of acids, amides, and alcohols. While generally stable, its sensitivity to strong acids, bases, and oxidizing agents must be considered during reaction planning and storage. A thorough understanding of these principles allows chemists to effectively and strategically utilize this compound in the synthesis of complex molecular targets.

References

- Benchchem. (n.d.). A Comparative Guide to the Thermal Stability of Thiophene-Based Polymers.

- Gronowitz, S., & Langer, P. (2006). Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. ACS Publications.

- Chem-Impex. (n.d.). Methyl 3-methylthiophene-2-carboxylate.

- Apollo Scientific. (2022). 3-Methylthiophene-2-carboxylic acid Safety Data Sheet.

- PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.

- National Institutes of Health (NIH). (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC.

- Wikipedia. (n.d.). Thiophene.

- ChemicalBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis.

- Valadon, P., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed.

- Google Patents. (n.d.). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.

- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.

- Derridj, F., et al. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate.

- Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-amino-4-methylthiophene-2-carboxylate.

- Gable, K. P., & Zhuravlev, F. A. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, ACS Publications.

- Wang, M., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI.

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

- PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate.

- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes.

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

- Química Organica.org. (n.d.). Electrophilic substitution on thiophene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor - Google Patents [patents.google.com]

- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.nl [fishersci.nl]

- 19. researchgate.net [researchgate.net]

The Cornerstone of Innovation: A Technical Guide to Methyl 3-Methylthiophene-2-carboxylate Derivatives and Analogs

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the exploration of thiophene-based scaffolds. At its core, we delve into the synthesis, reactivity, and application of Methyl 3-methylthiophene-2-carboxylate, a versatile building block for the creation of novel therapeutic agents and advanced functional materials. Our focus extends beyond mere procedural documentation, offering insights into the underlying chemical principles that govern the design and execution of synthetic strategies, thereby empowering researchers to innovate with confidence.

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, including its electron-rich nature and the ability of the sulfur atom to participate in hydrogen bonding, make it an attractive component in the design of molecules with specific biological activities or material characteristics.[1] Methyl 3-methylthiophene-2-carboxylate, with its strategically placed methyl and carboxylate groups, offers a rich platform for chemical modification, providing access to a diverse array of derivatives and analogs.

The Core Moiety: Synthesis and Physicochemical Properties

A thorough understanding of the synthesis and properties of the core molecule is paramount for its effective utilization.

Synthesis of Methyl 3-methylthiophene-2-carboxylate

The synthesis of Methyl 3-methylthiophene-2-carboxylate is typically achieved through a multi-step process, commencing with the commercially available 3-methylthiophene. A common and industrially viable route involves the regioselective halogenation of the thiophene ring, followed by a Grignard reaction and subsequent carboxylation and esterification.

Workflow for the Synthesis of Methyl 3-methylthiophene-2-carboxylate:

Caption: Synthetic pathway to Methyl 3-methylthiophene-2-carboxylate.

Experimental Protocol: Synthesis of 3-Methyl-2-thiophenecarboxylic acid [2][3]

This protocol describes the synthesis of the carboxylic acid precursor, which can then be esterified.

-

Chlorination: To a solution of 3-methylthiophene (1 equivalent) in a suitable solvent such as ethyl acetate, add sulfuryl chloride (1.1 equivalents) dropwise at a temperature maintained at or below 15°C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and a 10% aqueous sodium hydroxide solution.

-

Purification: The organic layer containing 2-chloro-3-methylthiophene is dried and the solvent is removed. The crude product can be purified by distillation under reduced pressure.

-

Grignard Reaction: To a flask containing magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a small amount of an alkyl halide (e.g., ethyl bromide) to initiate the reaction.

-

Add the purified 2-chloro-3-methylthiophene (1 equivalent) dropwise to the activated magnesium suspension while refluxing.

-

Continue refluxing for 1 hour after the addition is complete to ensure the formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture and introduce dry carbon dioxide gas at 25-35°C. Continue the reaction for 2 hours.

-

Acidification: Quench the reaction by adding water, followed by acidification to pH 2 or below with concentrated hydrochloric acid.

-

Isolation: Separate the aqueous layer and wash the organic layer with water. Evaporate the solvent to obtain a slurry of 3-methyl-2-thiophenecarboxylic acid. The solid product can be collected by filtration and dried.

Experimental Protocol: Fischer Esterification of 3-Methyl-2-thiophenecarboxylic acid [4]

This is a general protocol for the acid-catalyzed esterification of a carboxylic acid.

-

Reaction Setup: In a round-bottom flask, dissolve 3-methyl-2-thiophenecarboxylic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or tosic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting Methyl 3-methylthiophene-2-carboxylate can be further purified by distillation or chromatography.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | [5] |

| Molecular Weight | 156.20 g/mol | [5] |

| Appearance | Colorless to slightly yellow liquid | [6] |

| Boiling Point | 217 °C | [6] |

| Density | 1.19 g/cm³ | [6] |

Spectroscopic data is crucial for the identification and characterization of the synthesized compound. Key expected signals include:

-

¹H NMR: Resonances for the methyl protons on the thiophene ring, the methyl protons of the ester, and the two aromatic protons on the thiophene ring.

-

¹³C NMR: Signals corresponding to the carbon atoms of the thiophene ring, the methyl groups, and the carbonyl carbon of the ester.

-

IR Spectroscopy: A characteristic strong absorption band for the C=O stretching of the ester group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Key Derivatives and Analogs: Synthesis and Rationale

The strategic functionalization of the Methyl 3-methylthiophene-2-carboxylate core allows for the generation of a vast chemical space with diverse properties.

Aminothiophene Derivatives: The Gewald Reaction

One of the most significant classes of derivatives is the 2-aminothiophenes, which are often synthesized via the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7]

Mechanism of the Gewald Aminothiophene Synthesis:

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [6][8][9]

This derivative is a key intermediate in the synthesis of the local anesthetic, Articaine.

-

Reaction Setup: Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1 equivalent) in acetonitrile.

-

Reagent Addition: Bring the solution to a boil and add hydroxylamine hydrochloride (1.1 equivalents).

-

Reflux: Reflux the mixture for 5 hours.

-

Precipitation: Cool the reaction mixture in an ice bath and add dry ether to precipitate a sticky solid.

-

Filtration and Extraction: Filter the precipitate with the aid of kieselguhr. Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia. Extract the aqueous layer with ether.

-

Isolation: Combine the ether extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the title compound.

Arylated Derivatives: C-H Activation Strategies

Direct C-H arylation is a powerful tool for the late-stage functionalization of the thiophene ring, enabling the introduction of aryl groups without the need for pre-functionalization.[10] This is particularly useful for building molecular complexity and exploring structure-activity relationships.

Workflow for Direct C-H Arylation:

Caption: Palladium-catalyzed direct C-H arylation of an aminothiophene derivative.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene derivatives are a mainstay in drug discovery, with numerous approved drugs containing this scaffold.[1] The derivatives of Methyl 3-methylthiophene-2-carboxylate are no exception, exhibiting a wide range of biological activities.

Anticancer Activity

Many thiophene carboxamide derivatives have shown significant anticancer activity against various cell lines.[11][12] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.[7]

Table of Anticancer Activity of Selected Thiophene Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiophene Carboxamide 2b | Hep3B | 5.46 | [11] |

| Thiophene Carboxamide 2d | Hep3B | 8.85 | [11] |

| Thiophene Carboxamide 2e | Hep3B | 12.58 | [11] |

| Thiophene Derivative 480 | HeLa | 12.61 (µg/mL) | [8] |

| Thiophene Derivative 480 | Hep G2 | 33.42 (µg/mL) | [8] |

| Thiophene Derivative 471 | HeLa | 23.79 (µg/mL) | [8] |

| Thiophene Derivative 471 | Hep G2 | 13.34 (µg/mL) | [8] |

| Thiophene Derivative RAA5 | Breast Cancer | 0.411 - 2.8 | [12] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Thiophene derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[13][14]

Table of Antimicrobial Activity of Selected Thiophene Derivatives:

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

| Thiophene Derivative 2 | Acinetobacter baumannii | 16 | [13][14] |

| Thiophene Derivative 2 | Escherichia coli | 16 | [13][14] |

| Thiophene Derivative 4 | Acinetobacter baumannii | 4 | [13][14] |

| Thiophene Derivative 4 | Escherichia coli | 16 | [13][14] |

| Thiophene Derivative 5 | Acinetobacter baumannii | 4 | [13][14] |

| Thiophene Derivative 5 | Escherichia coli | 16 | [13][14] |

| Thiophene Derivative 8 | Acinetobacter baumannii | 16 | [13][14] |

| Thiophene Derivative 8 | Escherichia coli | 16 | [13][14] |

Applications in Materials Science

The unique electronic and photophysical properties of thiophene-based molecules make them ideal candidates for applications in organic electronics and photonics.[5]

Organic Semiconductors

Oligo- and polythiophenes are widely used as the active layer in organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) devices. The charge carrier mobility of these materials is a critical parameter that determines device performance.[15][16]

Table of Charge Carrier Mobility for Thiophene-Based Organic Semiconductors:

| Material | Charge Carrier Mobility (cm²/V·s) | Reference |

| Thiophene-flanked diketopyrrolopyrrole polymer | 0.1 (electron), 0.09 (hole) | [16] |

| P1 (thieno[3,2-b]thiophene and diketopyrrolopyrrole copolymer) | 0.03 (electron), 1.95 (hole) | [16] |

| TES-ADT | Varies with crystallinity | [15] |

Fluorescent Materials

Thiophene derivatives can exhibit strong fluorescence, with emission properties that can be tuned by chemical modification.[17][18] This makes them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging.

Table of Photophysical Properties of Selected Thiophene Derivatives:

| Compound | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| Th2 (Bithiophene) | 362 | 0.017 | [19] |

| Th3 (Terthiophene) | 407, 426 | 0.066 | [19] |

| Th4 (Quaterthiophene) | 437, 478 | 0.18 | [19] |

| Th5 (Quinquethiophene) | 482, 514 | 0.36 | [19] |

| Th6 (Sexithiophene) | 502, 537 | 0.41 | [19] |

Conclusion and Future Perspectives

Methyl 3-methylthiophene-2-carboxylate and its derivatives represent a rich and versatile platform for innovation in both medicinal chemistry and materials science. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of novel molecular architectures. The demonstrated biological activities and material properties highlight the immense potential of this compound class. Future research will undoubtedly uncover new applications and lead to the development of next-generation therapeutics and advanced materials built upon this remarkable thiophene scaffold.

References

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. Available at: [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology. Available at: [Link]

-

Effect of thiophene derivatives 4, 5 and 8 on the bacterial... (n.d.). ResearchGate. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. Available at: [Link]

-

Dependence of the fluorescence quantum yields, Φf, the fluorescence... (n.d.). ResearchGate. Available at: [Link]

-

High-resolution charge carrier mobility mapping of heterogeneous organic semiconductors. (2017). Nature Communications. Available at: [Link]

-

Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. (n.d.). Polymers. Available at: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2025). ResearchGate. Available at: [Link]

-

Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. (n.d.). ResearchGate. Available at: [Link]

-

Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. (n.d.). RSC Publishing. Available at: [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Fluorescent thiophene-based materials and their outlook for emissive applications. (n.d.). Chemical Communications. Available at: [Link]

-

Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications. (2015). RSC Publishing. Available at: [Link]

-

Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volume Set. (n.d.). Wiley. Available at: [Link]

-

Investigation of charge carrier transport and recombination in organic semiconductors with Charge Extraction by Linearly Increasing Voltage (CELIV) technique. (n.d.). Journal of Applied Research on Industrial Engineering. Available at: [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Available at: [Link]

- METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID. (n.d.). Google Patents.

-

METHOD FOR PRODUCING 3-METHYL-2-THIOPHENECARBOXYLIC ACID. (2017). European Patent Office. Available at: [Link]

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... (n.d.). ResearchGate. Available at: [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chemixl. Available at: [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). ResearchGate. Available at: [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. impactfactor.org [impactfactor.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescent thiophene-based materials and their outlook for emissive applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Biological Significance of the Methyl 3-Methylthiophene-2-Carboxylate Scaffold

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Single Molecule - A Gateway to Bioactivity

In the landscape of medicinal chemistry, the true value of a molecule often lies not in its intrinsic biological activity, but in its potential as a scaffold for the synthesis of novel, potent, and selective therapeutic agents. Methyl 3-methylthiophene-2-carboxylate is a prime example of such a foundational molecule. While direct studies on its standalone biological effects are not extensively documented, its thiophene core is a privileged structure in a vast array of biologically active compounds. This guide provides an in-depth exploration of the biological activities of molecules derived from the methyl 3-methylthiophene-2-carboxylate scaffold, offering insights into its significance in drug discovery and development.

Physicochemical Properties and Synthetic Versatility

Methyl 3-methylthiophene-2-carboxylate is a thiophene derivative with the chemical formula C₇H₈O₂S.[1] Its structure, featuring a sulfur-containing aromatic ring, a methyl group, and a methyl ester, provides a unique combination of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[2] The thiophene ring can undergo various chemical modifications, allowing for the introduction of diverse functional groups and the exploration of extensive chemical space in the quest for new bioactive molecules.

A Versatile Scaffold in Medicinal Chemistry

The true significance of methyl 3-methylthiophene-2-carboxylate lies in its role as a versatile building block for the synthesis of more complex molecules with a wide spectrum of biological activities. Its derivatives have shown promise in several therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.

Antimicrobial and Antifungal Activity of Thiophene Derivatives

The thiophene ring is a common feature in many antimicrobial agents. A variety of thiophene-based compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] For instance, newly synthesized 2-thiophene carboxylic acid thioureides have shown activity against reference and clinical strains of Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Candida albicans, and Aspergillus niger.[5][6]

The mechanism of action for many of these thiophene derivatives involves the disruption of microbial cell membranes, leading to increased permeability and ultimately, cell death.[3][4] The lipophilic nature of the thiophene ring facilitates its interaction with the lipid bilayer of the cell membrane.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Thiophene Derivatives

| Microbial Strain | MIC Range (µg/mL) | Reference |

| Gram-negative clinical strains | 31.25 - 250 | [5][6] |

| Candida albicans | 31.25 - 62.5 | [5][6] |

| Aspergillus niger | 31.25 - 62.5 | [5][6] |

| Bacillus subtilis | 7.8 - 125 | [5][6] |

| Multi-drug resistant Staphylococcus aureus | 125 - 500 | [5][6] |

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Thiophene derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties.[7][8] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8] For example, certain tetrasubstituted thiophene esters have demonstrated significant in vivo anti-inflammatory activity.[9]

The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene ring appears to be important for their anti-inflammatory activity.[8] More recently, a series of 4-amide-thiophene-2-carboxyl derivatives have been identified as highly potent antagonists of the P2Y14 receptor, a potential target for the treatment of inflammatory bowel disease (IBD).[10]

Anticancer Activity of Thiophene Derivatives

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. Thiophene-based compounds have shown promising cytotoxic and antiproliferative activity against various cancer cell lines.[11][12] For instance, certain 2-aminothiophene-3-carboxylic acid ester derivatives have exhibited selective cytotoxicity against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines.[13] These compounds were found to preferentially suppress protein synthesis and induce apoptosis in cancer cells.[13]

Experimental Protocols

General Synthesis of Thiophene Derivatives

The following is a generalized protocol for the synthesis of thiophene derivatives, inspired by methodologies reported in the literature.[14]

Caption: A generalized workflow for the synthesis of thiophene derivatives.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-methylthiophene-2-carboxylate and the desired coupling partner (e.g., a boronic acid for Suzuki coupling) in a suitable solvent (e.g., toluene, dioxane, or DMF).

-

Catalyst and Ligand Addition: Add the appropriate catalyst (e.g., a palladium catalyst) and ligand to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

In Vitro Antimicrobial Susceptibility Testing

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of synthesized thiophene derivatives.[15]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

While "Methyl 3-methylthiophene-2-carboxylate" may not be a biologically active molecule in its own right, its true value is in its role as a versatile and valuable scaffold in the field of medicinal chemistry. The diverse range of biological activities exhibited by its derivatives underscores the importance of the thiophene core in the design and development of novel therapeutic agents. Future research should continue to explore the vast chemical space around this scaffold to identify new compounds with enhanced potency, selectivity, and pharmacokinetic properties for the treatment of a wide range of diseases.

References

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.).

- Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis Online.

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate.

- Methyl 3-methylthiophene-2-carboxylate. (n.d.). Chem-Impex.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). PMC - PubMed Central.

- Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online.

- Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed.

- Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (2024). PubMed.

- Methyl 3-methylthiophene-2-carboxylate. (n.d.). PubChem.

- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (n.d.). MDPI.

- Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI.

- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014). PubMed.

Sources

- 1. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 4. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. jpsbr.org [jpsbr.org]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. impactfactor.org [impactfactor.org]

- 15. tandfonline.com [tandfonline.com]

The Versatile Scaffold: A Technical Guide to Methyl 3-Methylthiophene-2-carboxylate in Medicinal Chemistry

Introduction: The Unassuming Thiophene Core with Potent Potential

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic promise often leads researchers to explore diverse heterocyclic scaffolds. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a privileged structure. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of numerous clinically successful drugs. This in-depth technical guide focuses on a specific, yet highly versatile, thiophene derivative: Methyl 3-methylthiophene-2-carboxylate . While seemingly a simple building block, this compound serves as a critical starting point and a key intermediate in the synthesis of a wide array of biologically active molecules, ranging from local anesthetics to potent kinase inhibitors for cancer therapy.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, chemical reactivity, and diverse medicinal chemistry applications of methyl 3-methylthiophene-2-carboxylate and its derivatives. We will delve into the causality behind synthetic strategies, explore the structure-activity relationships (SAR) that govern biological efficacy, and provide detailed experimental protocols to empower your research endeavors.

The Synthetic Gateway: Accessing the Thiophene Core

The synthesis of substituted thiophenes is a well-established field in organic chemistry, with several named reactions providing efficient access to this valuable scaffold. For the preparation of methyl 3-methylthiophene-2-carboxylate and its medicinally crucial 3-amino counterpart, the Fiesselmann and Gewald syntheses are of particular importance.

Fiesselmann Thiophene Synthesis: A Classic Route

The Fiesselmann synthesis offers a convergent approach to substituted thiophenes. While a direct, one-pot synthesis for methyl 3-methylthiophene-2-carboxylate is not prominently documented, a closely related protocol for similar thiophene-2-carboxylates can be adapted. This typically involves the reaction of a β-ketoester with a thioglycolate derivative.

Conceptual Experimental Workflow: Fiesselmann-type Synthesis

Caption: Conceptual workflow for a Fiesselmann-type synthesis of the core scaffold.

The Gewald Aminothiophene Synthesis: A Gateway to Bioactivity

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are pivotal intermediates in medicinal chemistry.[1][2][3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1][2][3]

Detailed Protocol: Gewald Synthesis of Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate (A representative analogue)

This protocol is adapted from a general procedure for the synthesis of 2-aminothiophene-3-carboxylates.[4]

Materials:

-

Methyl cyanoacetate

-

Butan-2-one

-

Elemental sulfur

-

Morpholine

-

Methanol

-

Ethanol

Procedure:

-

To a mixture of butan-2-one (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.[4]

-

After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.[4]

-

Allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.

-

The crude product is then recrystallized from ethanol to yield the pure methyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[4]

From Building Block to Bioactive Molecule: Key Chemical Transformations

The true value of methyl 3-methylthiophene-2-carboxylate and its amino derivatives lies in their utility as versatile intermediates. The functional groups on the thiophene ring provide handles for a variety of chemical modifications to build molecular complexity and modulate biological activity.

Articaine Synthesis: A Case Study

Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial intermediate in the synthesis of the widely used local anesthetic, Articaine.[5][6][7][8][9] The synthesis involves the acylation of the amino group followed by amination.

Reaction Scheme: Synthesis of Articaine

Caption: Key steps in the synthesis of the local anesthetic Articaine.

Medicinal Chemistry Applications: Targeting Disease with the Thiophene Scaffold

Derivatives of methyl 3-methylthiophene-2-carboxylate have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Anticancer Activity: A Multi-pronged Attack

Thiophene carboxamide derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[10][11][12][13] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many thiophene-based compounds have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include:

-

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Thiophene derivatives have been identified as potent VEGFR-2 inhibitors.[14][15]

-

JAK2 Inhibitors: Janus kinase 2 (JAK2) is a tyrosine kinase involved in signaling pathways that regulate hematopoiesis. Mutations in JAK2 are associated with myeloproliferative neoplasms, and thiophene carboxamides have been developed as JAK2 inhibitors.

-

PLK1 Inhibitors: Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in mitosis. Thiophene derivatives have been investigated as PLK1 inhibitors.[16][17]

-

-

Tubulin Polymerization Inhibition: Some thiophene carboxamides act as biomimetics of Combretastatin A-4 (CA-4), a natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][13]

-

Mitochondrial Complex I Inhibition: Certain thiophene carboxamide analogs of the natural product solamin have shown potent antitumor activity by inhibiting mitochondrial complex I, a key component of the electron transport chain.[1]

Table 1: Anticancer Activity of Selected Thiophene Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2b | Hep3B | 5.46 | Tubulin Polymerization Inhibition | [10][13] |

| 2d | Hep3B | 8.85 | Tubulin Polymerization Inhibition | [10] |

| 2e | Hep3B | 12.58 | Tubulin Polymerization Inhibition | [10][13] |

| 3b | HepG2 | 3.105 | VEGFR-2/AKT Dual Inhibitor | [14] |

| 3b | PC-3 | 2.15 | VEGFR-2/AKT Dual Inhibitor | [14] |

| 4c | HepG2 | 3.023 | VEGFR-2/AKT Dual Inhibitor | [14] |

| 4c | PC-3 | 3.12 | VEGFR-2/AKT Dual Inhibitor | [14] |

Signaling Pathways Targeted by Thiophene Derivatives